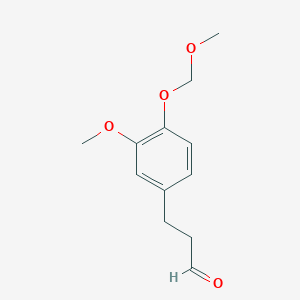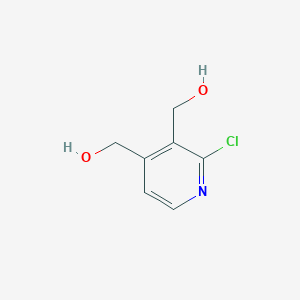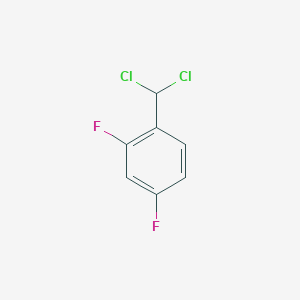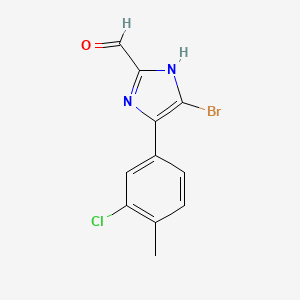
methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the imidazole ring, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 5-methylimidazole.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with a suitable carboxylating agent to form 2-(2,4-difluorophenyl)-1H-imidazole-4-carboxylic acid.
Esterification: The carboxylic acid intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives.
科学研究应用
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Pharmacology: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biology: The compound is investigated for its role in modulating biological pathways and its potential therapeutic effects.
作用机制
The mechanism of action of methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-(2,4-Difluorophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl ester group.
5-Methyl-1H-imidazole-4-carboxylic acid: Similar imidazole core but lacks the difluorophenyl group.
2,4-Difluorophenyl-1H-imidazole: Lacks the carboxylate group.
Uniqueness
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the difluorophenyl and methyl ester groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
属性
分子式 |
C12H10F2N2O2 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-10(12(17)18-2)16-11(15-6)8-4-3-7(13)5-9(8)14/h3-5H,1-2H3,(H,15,16) |
InChI 键 |
QTWJYWIAAIEGRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)C2=C(C=C(C=C2)F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


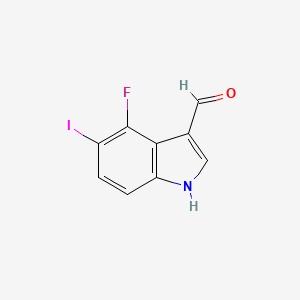
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)

![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
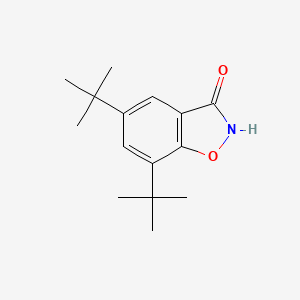
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
